N-Boc-N-benzyl-PEG3-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-benzyl-PEG3-alcohol is a small molecule compound that is composed of several functional groups. It is an important intermediate compound in the synthesis of many different small molecule drugs. By providing a range of different functional groups, this compound can be used as a versatile building block for the development of new drugs and other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine .
Industrial Production Methods
In industrial settings, the production of N-Boc-N-benzyl-PEG3-alcohol may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-benzyl-PEG3-alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often employed.
Substitution: Conditions may include the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-Boc-N-benzyl-PEG3-alcohol exerts its effects is primarily through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The benzyl group can act as a protecting group or a functional moiety, while the PEG chain enhances solubility and biocompatibility. These features make it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-benzyl-PEG2-alcohol: Similar structure but with a shorter PEG chain.
N-Boc-N-benzyl-PEG4-alcohol: Similar structure but with a longer PEG chain.
N-Boc-N-benzyl-PEG5-alcohol: Similar structure but with an even longer PEG chain.
Uniqueness
N-Boc-N-benzyl-PEG3-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and bioconjugation .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCEAKTRBQRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.